molecular formula C14H16N2O3S B5746625 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B5746625
M. Wt: 292.36 g/mol
InChI Key: AKMWVOOLBRYFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide, commonly known as DMXAA, is a small molecule drug that has been extensively studied for its potential antitumor activity. DMXAA was initially discovered as a candidate for the treatment of viral infections, but it was later found to possess potent antitumor activity in preclinical studies.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to activate the production of cytokines, such as TNF-α and IL-6, which can induce apoptosis and necrosis in tumor cells. DMXAA has also been shown to enhance the infiltration of immune cells, such as macrophages and T cells, into the tumor microenvironment, which can further enhance the antitumor immune response.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical studies. DMXAA can induce the production of cytokines, such as TNF-α and IL-6, which can activate the immune system and induce tumor necrosis. DMXAA can also inhibit angiogenesis, which is essential for tumor growth and metastasis. DMXAA has been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments, including its potent antitumor activity, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its potential to activate the immune system. However, DMXAA also has several limitations, including its poor solubility, its short half-life, and its potential toxicity. These limitations must be taken into consideration when designing preclinical and clinical studies.

Future Directions

There are several future directions for the study of DMXAA. One direction is to optimize the synthesis method of DMXAA to improve its yield and purity. Another direction is to evaluate the safety and efficacy of DMXAA in clinical trials. Further studies are also needed to elucidate the exact mechanism of action of DMXAA and to identify potential biomarkers for patient selection. Additionally, the combination of DMXAA with other immunotherapies, such as checkpoint inhibitors, is an area of active investigation.

Synthesis Methods

DMXAA can be synthesized using a multi-step process that involves the condensation of 2-methoxyphenol with ethyl 2-bromoacetate, followed by the reaction with thiosemicarbazide. The resulting compound is then subjected to a series of cyclization and oxidation reactions to yield DMXAA. The synthesis method of DMXAA has been optimized to improve the yield and purity of the compound, which is essential for its use in preclinical and clinical studies.

Scientific Research Applications

DMXAA has been extensively studied for its potential antitumor activity. Preclinical studies have shown that DMXAA can induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, colon, breast, and prostate cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. These promising results have led to the initiation of clinical trials to evaluate the safety and efficacy of DMXAA in cancer patients.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-9-10(2)20-14(15-9)16-13(17)8-19-12-7-5-4-6-11(12)18-3/h4-7H,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMWVOOLBRYFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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